N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzyl-substituted pyrrole core and dual methoxybenzenesulfonamide groups. Its design integrates a cyano group and dimethyl substituents on the pyrrole ring, which may modulate electronic and steric properties.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c1-20-21(2)30(19-22-8-6-5-7-9-22)28(27(20)18-29)31(38(32,33)25-14-10-23(36-3)11-15-25)39(34,35)26-16-12-24(37-4)13-17-26/h5-17H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAABYFMJIYKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
- Molecular Formula : C28H27N3O6S2
- Molecular Weight : 565.66 g/mol
- CAS Number : 478033-05-5
The compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and receptors:
-
Inhibition of Enzymes :
- Studies have indicated that similar pyrrole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- The sulfonamide moiety is known to interact with various biological targets, enhancing the compound's pharmacological profile.
- Antitumor Activity :
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related pyrrole compound in a mouse model of Alzheimer's disease. The compound significantly reduced AChE activity, leading to improved cognitive function as assessed by behavioral tests. This suggests that modifications in the pyrrole structure can enhance neuroprotective properties.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that a structurally similar sulfonamide exhibited potent cytotoxicity with an IC50 value of 5 µM against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzene and pyrrole rings significantly influence biological activity:
-
Substituents on Benzene Rings :
- Methoxy groups enhance lipophilicity and may improve binding affinity to target enzymes.
- The presence of electron-withdrawing groups increases potency against AChE and BChE.
-
Pyrrole Modifications :
- Alterations in the cyano group position have been linked to increased antitumor activity, suggesting that steric hindrance plays a role in receptor interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related sulfonamides, emphasizing substituent effects, physical properties, and synthesis strategies.
Key Observations
Core Heterocycles and Bioactivity: The target compound’s pyrrole core contrasts with Analog 1’s pyranopyrazole and Analog 2’s pyrazolo-pyrimidine-chromene systems. Heterocycles like pyranopyrazole and pyrazolo-pyrimidine are often associated with kinase inhibition or antimicrobial activity . The pyrrole moiety in the target may offer distinct electronic properties due to its aromaticity and substituents (cyano, dimethyl).
Substituent Effects on Physical Properties: Melting Points: Analog 1’s lower melting point (69–70°C) versus Analog 2’s higher range (175–178°C) highlights the impact of rigid chromene and fluorophenyl groups in Analog 2, which enhance intermolecular interactions (e.g., π-stacking, hydrogen bonding) . Synthetic Yields: Analog 1’s 70% yield suggests efficient coupling under mild conditions , whereas Analog 2’s 28% yield reflects challenges in multi-step chromene-functionalized synthesis .
Analog 1’s 4-methylbenzenesulfonamide group is less polar, which may influence solubility .
Comparative Bioactivity (Hypothetical) :
- While bioactivity data for the target are absent, Analog 2’s fluorinated chromene and pyrazolo-pyrimidine motifs are linked to kinase inhibition and anticancer activity . The target’s dual sulfonamide groups could enhance binding to enzymes like carbonic anhydrase or tyrosine kinases.
Research Findings and Methodological Insights
- Synthetic Challenges : The target’s dual sulfonamide groups and benzyl-pyrrole core may require multi-step protection/deprotection strategies, similar to Analog 2’s synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
- Methodology : The synthesis of structurally analogous sulfonamide derivatives typically involves multi-step reactions, including:
-
Sulfonylation : Introducing sulfonyl groups via reactions with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
-
Cyclocondensation : Formation of pyrrole or pyrazole rings using nitrile-containing precursors under controlled temperatures (60–80°C) .
-
Purification : Column chromatography (silica gel) and recrystallization (petroleum ether/ethyl acetate) are standard for isolating high-purity products .
- Optimization : Key parameters include:
-
Temperature : Lower temps (e.g., 0–25°C) reduce side reactions during sulfonylation .
-
Catalysts : DMAP or Pd/C enhances reaction efficiency in coupling steps .
-
Monitoring : TLC and HPLC track reaction progress .
Synthetic Step Reagents/Conditions Yield Range Key Characterization Sulfonylation Benzenesulfonyl chloride, pyridine, 25°C 64–70% NMR, HRMS Cyclocondensation Nitrile precursor, K₂CO₃, DMF, 80°C 50–75% IR, MS
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in multi-substituted aromatic systems .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + Na]⁺ peaks with <2 ppm error) .
- Chromatography :
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- TLC : Monitors reaction progress with UV visualization .
Q. What biological activities have been reported for structurally analogous sulfonamide derivatives?
- Cytotoxicity : Some analogs inhibit cancer cell lines (e.g., IC₅₀ = 5–20 μM against HeLa) via tubulin destabilization .
- Anti-inflammatory Activity : Suppression of COX-2 and TNF-α in murine macrophages .
- Targeted Binding : Sulfonamide groups interact with carbonic anhydrase isoforms, validated via docking studies .
| Analog Structure | Biological Activity | Mechanistic Insight | Reference |
|---|---|---|---|
| Pyrazole-sulfonamide | Anti-proliferative (IC₅₀ = 8.2 μM) | Tubulin polymerization inhibition | |
| Triazole-sulfonamide | COX-2 inhibition (Ki = 0.3 nM) | Competitive binding to catalytic site |
Advanced Research Questions
Q. How can computational modeling assist in predicting reactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Predicts electron distribution at reactive sites (e.g., sulfonamide sulfur nucleophilicity) .
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., carbonic anhydrase IX) under physiological conditions .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP = 3.5 ± 0.2, indicating moderate lipophilicity) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Replication : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to confirm stereochemistry .
- Assay Standardization : Use uniform protocols (e.g., MTT assay incubation time = 48 hrs) to minimize variability .
Q. How can the compound’s solubility and stability be improved for in vivo studies?
- Prodrug Design : Introduce phosphate esters at hydroxyl groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size = 100–150 nm) for sustained release .
- pH Stability Testing : Assess degradation kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
